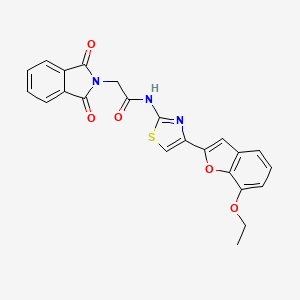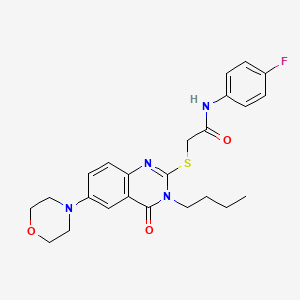
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with various substituents attached. These include a butyl group, a morpholinyl group, a sulfanyl group, and a 4-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar regions would all play a role .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study by Ghorab et al. (2015) focused on the synthesis of sulfonamide derivatives, including morpholinophenyl moieties, for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity against breast cancer cell lines, highlighting the therapeutic potential of these derivatives (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Spectral Characterization and Future Pharmacological Studies
Zaki, Radwan, & El-Dean (2017) detailed the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, paving the way for future investigations into their pharmacological activities. This work emphasizes the potential for developing novel therapeutic agents based on structural modifications of the core compound (Zaki, Radwan, & El-Dean, 2017).
Structural Aspects and Fluorescence Properties
Research by Karmakar, Sarma, & Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives, examining their interactions with mineral acids and their fluorescence properties. This study contributes to understanding the chemical behavior and potential diagnostic or therapeutic applications based on fluorescence (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Hemolytic Activity
A series of oxadiazole compounds, including morpholinylphenyl acetamides, were synthesized and evaluated for their antimicrobial and hemolytic activities by Gul et al. (2017). This research demonstrates the antimicrobial potential of these compounds, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
Antifungal Agents Development
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as promising fungicidal agents against Candida and Aspergillus species, marking a significant step toward developing new antifungal therapies (Bardiot et al., 2015).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties, and to assess its safety and environmental impact .
Propriétés
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c1-2-3-10-29-23(31)20-15-19(28-11-13-32-14-12-28)8-9-21(20)27-24(29)33-16-22(30)26-18-6-4-17(25)5-7-18/h4-9,15H,2-3,10-14,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIIZEPLONQOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)
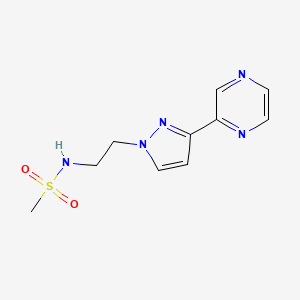
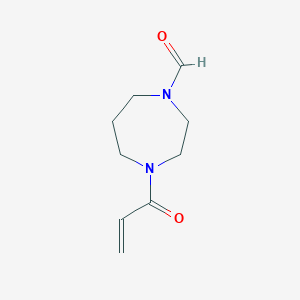
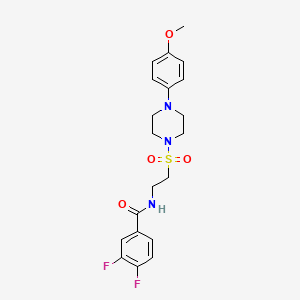
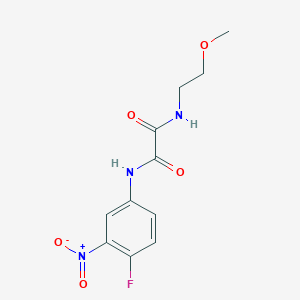
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)
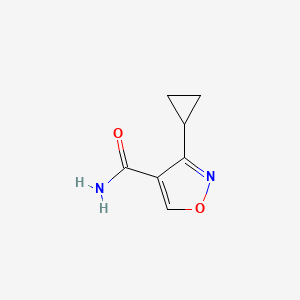
![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)
![3-[3-({2-[(3,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2844269.png)
![7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2844270.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2844271.png)
